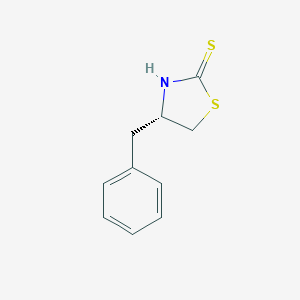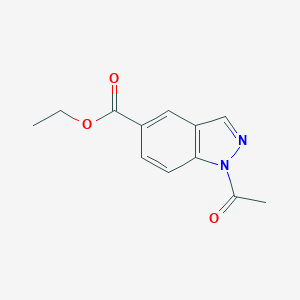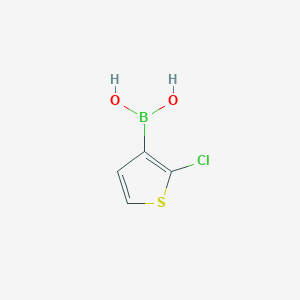
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione, commonly known as EMIT, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. EMIT is a member of the imidazolidinethione family of compounds and has been found to possess several properties that make it useful in scientific research.
Wirkmechanismus
The mechanism of action of EMIT involves its ability to inhibit the activity of enzymes such as COX-2. EMIT binds to the active site of COX-2, preventing it from catalyzing the production of inflammatory prostaglandins. In cancer cells, EMIT induces apoptosis by activating the caspase pathway.
Biochemical and physiological effects:
EMIT has been found to have several biochemical and physiological effects. In vitro studies have shown that EMIT inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMIT has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
EMIT has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. EMIT has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one limitation of EMIT is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of EMIT in scientific research. One potential application is in the development of anti-inflammatory drugs. EMIT has been found to be a potent inhibitor of COX-2, and further studies could lead to the development of more effective anti-inflammatory drugs.
Another potential application is in the development of MOFs for drug delivery. EMIT has been found to form stable complexes with metal ions, making it a useful ligand for the synthesis of MOFs. Further studies could lead to the development of more efficient drug delivery systems.
Conclusion:
In conclusion, EMIT is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. EMIT has been found to possess several properties that make it useful in scientific research, including its anti-inflammatory and anti-cancer properties, its ability to form stable complexes with metal ions, and its stability under various conditions. Further studies could lead to the development of more effective drugs and drug delivery systems.
Synthesemethoden
The synthesis of EMIT involves the reaction of 1-ethyl-2-imidazolidinone with 4-methoxybenzyl isothiocyanate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified by recrystallization. The yield of EMIT obtained from this method is typically around 60%.
Wissenschaftliche Forschungsanwendungen
EMIT has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, EMIT has been studied for its anti-inflammatory and anti-cancer properties. EMIT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. EMIT has also been found to inhibit the growth of cancer cells by inducing apoptosis.
In the field of material science, EMIT has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. EMIT has been found to form stable complexes with metal ions, making it a useful ligand for the synthesis of MOFs.
Eigenschaften
CAS-Nummer |
186424-07-7 |
|---|---|
Molekularformel |
C12H16N2OS |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
1-ethyl-5-(4-methoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2OS/c1-3-14-11(8-13-12(14)16)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
DEYNYNKUXGSFLP-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)OC |
Synonyme |
1-Ethyl-5-(4-methoxyphenyl)-2-imidazolidinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)









![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)